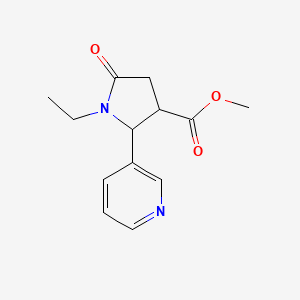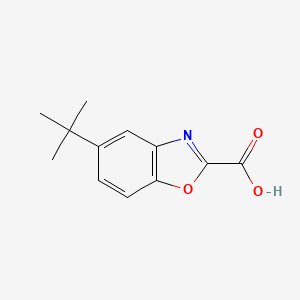![molecular formula C9H7F2N3O2 B13197922 4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13197922.png)
4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains both imidazole and pyrimidine rings, which are known for their biological activity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-methylimidazole with a difluoromethylating agent, followed by the introduction of a carboxylic acid group at the 8-position of the pyrimidine ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The imidazole and pyrimidine rings can interact with nucleic acids and proteins, influencing cellular processes.
類似化合物との比較
Similar Compounds
- 7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 4-(Difluoromethyl)pyrimidine-2-carboxylic acid
Uniqueness
4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid is unique due to its specific combination of functional groups and ring structures. The presence of both difluoromethyl and carboxylic acid groups, along with the imidazo[1,5-a]pyrimidine core, provides distinct chemical and biological properties that differentiate it from similar compounds.
特性
分子式 |
C9H7F2N3O2 |
|---|---|
分子量 |
227.17 g/mol |
IUPAC名 |
4-(difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid |
InChI |
InChI=1S/C9H7F2N3O2/c1-4-2-5(7(10)11)14-3-12-6(9(15)16)8(14)13-4/h2-3,7H,1H3,(H,15,16) |
InChIキー |
DALAOFFVTJFGJE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N=CN2C(=C1)C(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



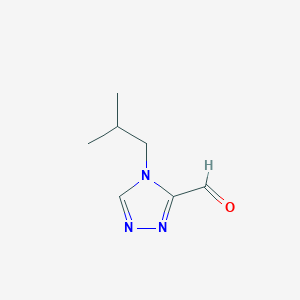
![4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13197852.png)
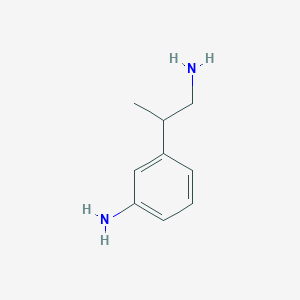
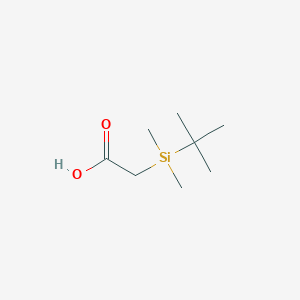

![1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13197875.png)
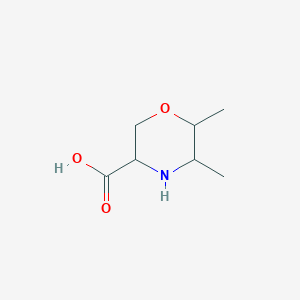
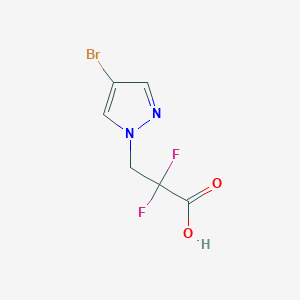
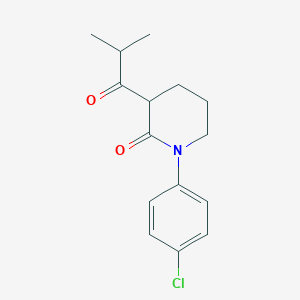
![4-[(Butan-2-yloxy)methyl]aniline](/img/structure/B13197903.png)
